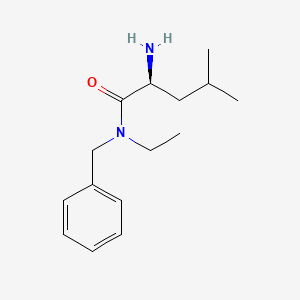
(2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide is a chiral amide compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring an amino group, a benzyl group, and an ethyl group attached to a pentanamide backbone, makes it an interesting subject for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (2S)-2-amino-4-methylpentanoic acid, benzylamine, and ethylamine.
Amidation Reaction: The key step involves the amidation of (2S)-2-amino-4-methylpentanoic acid with benzylamine and ethylamine. This reaction is usually carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The crude product is purified using techniques like recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures consistent quality and high yield of the final product.
化学反応の分析
Types of Reactions
(2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl derivatives.
科学的研究の応用
(2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and catalysts.
作用機序
The mechanism of action of (2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including changes in cellular metabolism and gene expression.
類似化合物との比較
Similar Compounds
- (2S)-2-amino-N-benzyl-N-methyl-4-methylpentanamide
- (2S)-2-amino-N-phenyl-N-ethyl-4-methylpentanamide
- (2S)-2-amino-N-benzyl-N-ethyl-3-methylpentanamide
Uniqueness
(2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications.
特性
分子式 |
C15H24N2O |
|---|---|
分子量 |
248.36 g/mol |
IUPAC名 |
(2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide |
InChI |
InChI=1S/C15H24N2O/c1-4-17(11-13-8-6-5-7-9-13)15(18)14(16)10-12(2)3/h5-9,12,14H,4,10-11,16H2,1-3H3/t14-/m0/s1 |
InChIキー |
DDGLQLUBEQXGDK-AWEZNQCLSA-N |
異性体SMILES |
CCN(CC1=CC=CC=C1)C(=O)[C@H](CC(C)C)N |
正規SMILES |
CCN(CC1=CC=CC=C1)C(=O)C(CC(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine](/img/structure/B13251268.png)
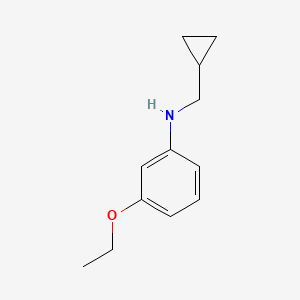
![{2-[(1-Methoxypropan-2-yl)amino]phenyl}methanol](/img/structure/B13251281.png)
![[(1,3-Dioxaindan-4-yl)(hydroxy)methyl]phosphonic acid](/img/structure/B13251287.png)
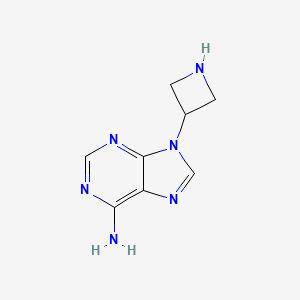
![tert-Butyl 3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]pyrrolidine-1-carboxylate](/img/structure/B13251305.png)
![2-[(Dimethylamino)methyl]pyridin-4-amine](/img/structure/B13251317.png)
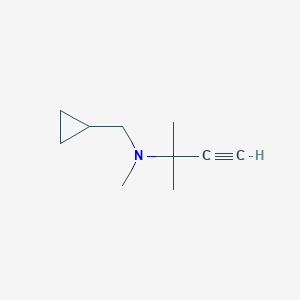

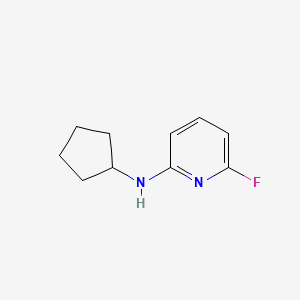


![(Heptan-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13251356.png)
